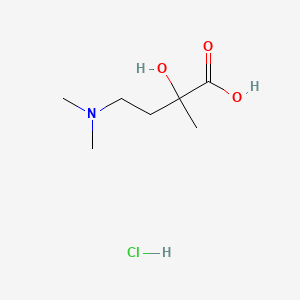

4-(Dimethylamino)-2-hydroxy-2-methylbutanoicacidhydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It appears as a white to yellowish crystalline solid and is soluble in various organic solvents, including methanol, dichloromethane, tetrahydrofuran, and ethyl acetate. it is only sparingly soluble in water.

- DMAP is widely used as a powerful nucleophilic catalyst in various chemical reactions due to its unique electronic properties.

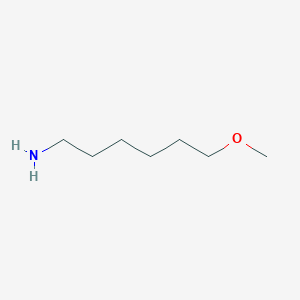

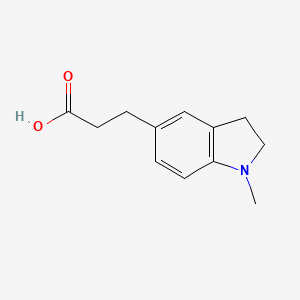

4-(Dimethylamino)-2-hydroxy-2-methylbutanoic acid hydrochloride: (4-Dimethylaminopyridine), is a chemical compound with the molecular formula .

Preparation Methods

- DMAP can be synthesized through several methods, but one common approach involves the reaction of 4-cyanopyridine with 2-vinylpyridine and dimethylamine. The resulting intermediate undergoes hydrolysis to yield DMAP.

- The optimal conditions for this synthesis include a molar ratio of 4-cyanopyridine to 2-vinylpyridine of 1.5, refluxing the reaction mixture in a 40% sodium hydroxide solution for 2 hours. The overall yield is approximately 87.4% .

Chemical Reactions Analysis

- DMAP is primarily known for its catalytic activity in acylation reactions. It significantly enhances the reactivity of otherwise unreactive alcohols and amines in acylation (phosphorylation, sulfonation, and carbonylation) reactions.

- Common reagents used alongside DMAP include acid anhydrides, acyl chlorides, and esters. The resulting products are acylated derivatives of alcohols or amines.

Scientific Research Applications

Organic Synthesis: DMAP finds extensive use in organic synthesis, particularly in the formation of amides, esters, and other acylated compounds.

Medicinal Chemistry: It plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Polymer Chemistry: DMAP contributes to the preparation of functional polymers.

Fluorescent Labels: DMAP is employed as a fluorescent label in biochemistry and molecular biology research.

Mechanism of Action

- DMAP’s mechanism of action lies in its strong nucleophilicity due to the resonance effect between the electron-donating dimethylamino group and the pyridine ring. This activation allows efficient nucleophilic substitution reactions.

- It acts as a catalyst by facilitating the transfer of acyl groups from acylating agents to nucleophiles (alcohols or amines).

Comparison with Similar Compounds

- DMAP stands out due to its exceptional nucleophilicity and high catalytic activity. Its reactivity surpasses that of regular pyridine by 104–106 times.

- Similar compounds include pyridine itself, but none exhibit the same level of catalytic power as DMAP.

Properties

CAS No. |

2825008-67-9 |

|---|---|

Molecular Formula |

C7H16ClNO3 |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

4-(dimethylamino)-2-hydroxy-2-methylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(11,6(9)10)4-5-8(2)3;/h11H,4-5H2,1-3H3,(H,9,10);1H |

InChI Key |

PASOJHALKICUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(C)C)(C(=O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)

![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)